molecular formula C14H11ClN2O4S B2647630 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline CAS No. 1164476-20-3

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline

Cat. No.: B2647630
CAS No.: 1164476-20-3
M. Wt: 338.76
InChI Key: QYRGUXBFECNJSG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline” is a synthetic compound with the CAS Number: 1164476-20-3. It has a molecular weight of 338.77 and its IUPAC name is 2-chloro-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClN2O4S/c15-12-8-4-5-9-13(12)16-10-14(17(18)19)22(20,21)11-6-2-1-3-7-11/h1-10,16H/b14-10+ . This code represents the molecular structure of the compound. For a detailed structural analysis, please use a molecular modeling software or consult a chemist.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Photooxidation and Nitroso-Product Formation

Research by Miller and Crosby (1983) explored the photooxidation of 4-chloroaniline and its derivatives, leading to the formation of nitroso- and nitro-products. This study provides insights into the reactivity of chloroaniline compounds under irradiation, which could be relevant for understanding the behavior of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline in similar conditions (Miller & Crosby, 1983).

Synthesis of Optically Active Derivatives

Foresti et al. (2003) demonstrated the highly diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, leading to the synthesis of optically active α-amino acid derivatives. This method highlights the potential of using sulfone derivatives in stereoselective synthesis, relevant to the manipulation of this compound for the production of biologically active compounds (Foresti et al., 2003).

Ring Halogenation Techniques

Bovonsombat and Mcnelis (1993) investigated the ring halogenations of polyalkylbenzenes, utilizing catalytic quantities of acidic catalysts. This research provides valuable information on the halogenation processes that could be applicable to the structural modification of this compound, enhancing its reactivity or stability (Bovonsombat & Mcnelis, 1993).

Antimicrobial Activity of Derivatives

Patel and Patel (2012) synthesized novel chalcone derivatives with demonstrated antimicrobial activity. The study showcases the potential of chloroaniline and its derivatives in contributing to the development of new antimicrobial agents, suggesting a similar possibility for the exploration of this compound derivatives (Patel & Patel, 2012).

Development of Hg2+ Sensors

Hussain et al. (2017) explored the development of Hg2+ sensors based on derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide, demonstrating the utility of such compounds in environmental monitoring and analysis. This suggests the potential of this compound in the development of chemical sensors or analytical methods for heavy metal detection (Hussain et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c15-12-8-4-5-9-13(12)16-10-14(17(18)19)22(20,21)11-6-2-1-3-7-11/h1-10,16H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRGUXBFECNJSG-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=C2Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.